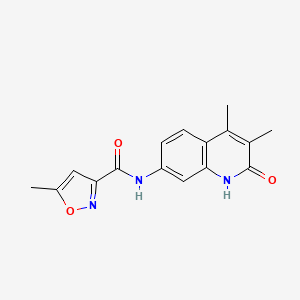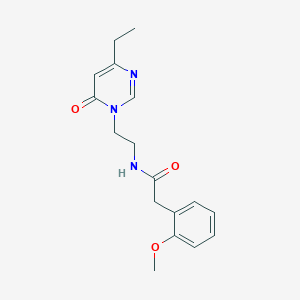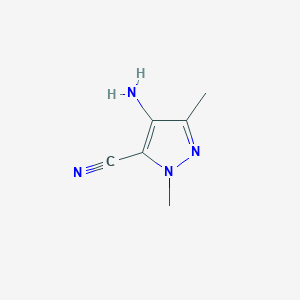![molecular formula C20H15F2N5OS B2596093 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 894058-03-8](/img/structure/B2596093.png)
2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound featuring a triazolopyridazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol or disulfide reacts with the triazolopyridazine intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetamide derivative, often using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridazine core or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazolopyridazine derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Medicinal Chemistry: Due to its structural similarity to known pharmacophores, it may exhibit activities such as enzyme inhibition, antimicrobial, or anticancer properties.
Biological Research: It can be used as a probe to study biological pathways involving triazolopyridazine derivatives.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a triazolopyridazine core can interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl group may enhance binding affinity through interactions with thiol groups in proteins, while the acetamide moiety can participate in hydrogen bonding.
類似化合物との比較
Similar Compounds
- 2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(4-bromophenyl)methyl]acetamide
- 2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide
Uniqueness
The presence of fluorine atoms in 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it potentially more effective or selective compared to its bromine or chlorine analogs.
This compound’s unique combination of functional groups and structural features makes it a promising candidate for further research and development in various scientific fields.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5OS/c21-15-5-1-13(2-6-15)11-23-19(28)12-29-20-25-24-18-10-9-17(26-27(18)20)14-3-7-16(22)8-4-14/h1-10H,11-12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQFHJBSWARCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-difluorophenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2596010.png)

![2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2596014.png)



![2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide](/img/structure/B2596023.png)

![2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2596025.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2596027.png)

![N-(3-methylphenyl)-2-{7-oxo-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2596030.png)


